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A direct comparison between SRF-30 and AMB-FUBINACA is not possible as "SRF-30" does

not correspond to a publicly documented scientific compound for which efficacy data

comparable to AMB-FUBINACA is available. The term "SRF-30" appears in financial contexts

related to SRF Limited, a chemical-based multi-business company, rather than in scientific

literature as a substance for pharmacological evaluation.

This guide, therefore, focuses on providing a comprehensive overview of AMB-FUBINACA, a

potent synthetic cannabinoid, to provide researchers, scientists, and drug development

professionals with detailed information regarding its pharmacological profile.

Overview of AMB-FUBINACA
AMB-FUBINACA, also known as FUB-AMB and MMB-FUBINACA, is an indazole-based

synthetic cannabinoid.[1] It was originally developed by Pfizer in 2009 as a potential analgesic

medication but was never advanced to human trials.[2] Subsequently, it has been identified as

a designer drug and has been associated with numerous public health incidents and fatalities.

[1][3] In the United States, AMB-FUBINACA is classified as a Schedule I Controlled Substance.

[1]

Pharmacology and Mechanism of Action
AMB-FUBINACA is a potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2

(CB2).[1][4] The CB1 receptors are primarily found in the central nervous system and are

responsible for the psychoactive effects of cannabinoids, while CB2 receptors are mainly

located in the immune system.[4] AMB-FUBINACA exhibits a high binding affinity for both

receptors and acts as a full agonist, with efficacy at the CB1 receptor being substantially
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greater than that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of

cannabis.[4] Its potency is estimated to be 85 times greater than Δ9-THC.[4] This high potency

is consistent with the severe central nervous system depression observed in individuals

exposed to the substance.[4]

The mechanism of action involves the activation of G-protein coupled cannabinoid receptors.

This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of

cyclic adenosine monophosphate (cAMP), and the opening of G protein-gated inwardly

rectifying potassium channels (GIRKs).[4]

Quantitative Data: Receptor Affinity and Potency
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of AMB-

FUBINACA at the CB1 and CB2 receptors.

Compound Receptor Ki (nM) EC50 (nM)

AMB-FUBINACA CB1 10.04[1] 0.5433[1]

AMB-FUBINACA CB2 0.786[1] 0.1278[1]

Experimental Protocols
The binding affinity and potency values presented above are typically determined through in

vitro pharmacological assays. While the specific experimental details for the cited values are

not fully provided in the search results, a general methodology for these types of experiments

is outlined below.

Receptor Binding Assays (for Ki determination):
Preparation of Cell Membranes: Cell membranes expressing the cannabinoid receptors

(CB1 or CB2) are prepared from cultured cells or animal tissues.

Radioligand Binding: The membranes are incubated with a known radioactive ligand that

binds to the cannabinoid receptors.

Competitive Binding: A range of concentrations of the test compound (AMB-FUBINACA) is

added to compete with the radioligand for binding to the receptors.
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Separation and Measurement: The bound and free radioligand are separated, and the

amount of radioactivity bound to the membranes is measured.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then

calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (for EC50 determination):
Cell Culture: Cells expressing the cannabinoid receptors and a reporter system are cultured.

Compound Treatment: The cells are treated with various concentrations of the test

compound (AMB-FUBINACA).

Measurement of Cellular Response: The functional response of the cells is measured. This

can include assays such as:

cAMP Assay: Measures the inhibition of forskolin-stimulated cAMP production.[4]

[35S]GTPγS Binding Assay: Measures the activation of G-proteins coupled to the

receptors.[4]

GIRK Channel Activation Assay: Measures the opening of G protein-gated inwardly

rectifying potassium channels.[4]

Data Analysis: The concentration-response data is plotted to determine the concentration of

the compound that produces 50% of the maximal response (EC50).

Signaling Pathway
The following diagram illustrates the signaling pathway activated by AMB-FUBINACA upon

binding to cannabinoid receptors.
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AMB-FUBINACA signaling pathway.

Conclusion
AMB-FUBINACA is a highly potent synthetic cannabinoid with well-documented agonist activity

at CB1 and CB2 receptors. Its high affinity and efficacy, particularly at the CB1 receptor, are

believed to underlie its profound physiological and psychoactive effects. The lack of publicly

available scientific information on a compound named "SRF-30" in a similar context prevents a

comparative analysis. The data and pathways described herein for AMB-FUBINACA provide a
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foundation for researchers and drug development professionals to understand its

pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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